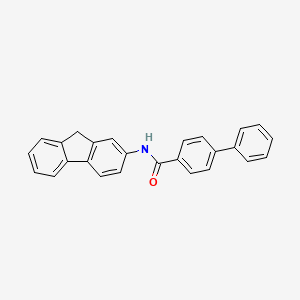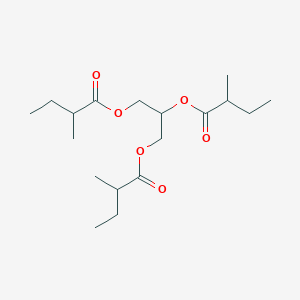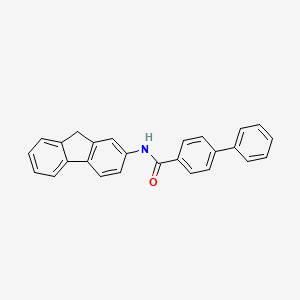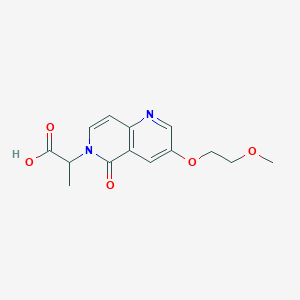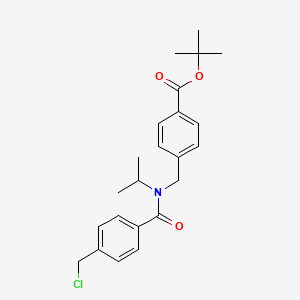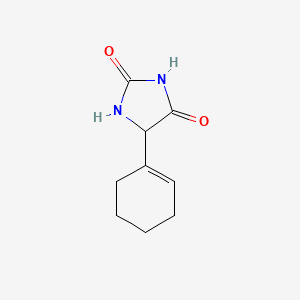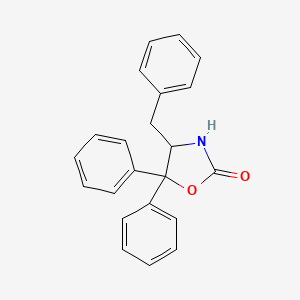
Benzpyrinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Benzpyrinium bromide can be synthesized through a multi-step process. One common method involves the reaction of dimethylcarbamyl chloride with 3-pyridol in the presence of triethylamine and benzene. The reaction mixture is agitated at 80°C for 3 hours, followed by the addition of benzyl bromide. The resulting product is then purified through a series of extractions and recrystallizations .
Chemical Reactions Analysis
Benzpyrinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the bromide ion.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Scientific Research Applications
Benzpyrinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cholinergic systems and its potential use in treating conditions related to cholinergic dysfunction.
Industry: It is utilized in the production of other chemical compounds and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
Benzpyrinium bromide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound bromide increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly useful in conditions where increased cholinergic activity is desired, such as in the treatment of postoperative intestinal atony .
Comparison with Similar Compounds
Benzpyrinium bromide can be compared to other cholinergic drugs such as neostigmine and pyridostigmine. While all these compounds inhibit acetylcholinesterase, this compound bromide is unique in its specific structure and the presence of a benzyl group, which may influence its pharmacokinetic properties and therapeutic applications .
Similar Compounds
- Neostigmine
- Pyridostigmine
- Physostigmine
This compound bromide stands out due to its specific molecular structure and its particular applications in postoperative care.
Properties
CAS No. |
701897-98-5 |
|---|---|
Molecular Formula |
C15H17N2O2+ |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H17N2O2/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3/q+1 |
InChI Key |
JWSLMDWREGSKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



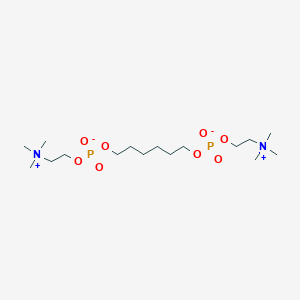
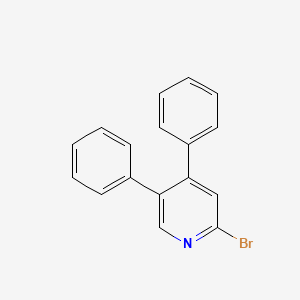

![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
